4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide
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Overview
Description
N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chlorophenyl groups and a hydrazinecarbonyl moiety. Its molecular formula is C16H14Cl2N2O, and it has a molecular weight of approximately 321.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of 3-chlorophenylhydrazine with 2-chlorobenzaldehyde under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-chloropropanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenylamines .
Scientific Research Applications
N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-chlorophenyl)-: Similar in structure but with different functional groups and properties.
Propanamide, N-(3-chlorophenyl)-3-chloro-: Shares the chlorophenyl group but differs in other structural aspects.
Nicotinamide, N-(3-chlorophenyl)-: Another related compound with distinct chemical and biological properties.
Uniqueness
N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of chlorophenyl and hydrazinecarbonyl groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H15Cl2N3O2 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-13-5-3-6-14(10-13)21-16(23)8-9-17(24)22-20-11-12-4-1-2-7-15(12)19/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
JNTVBYIOVXNNDD-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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